molecular formula C22H24ClF3N6O2 B11585216 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11585216
M. Wt: 496.9 g/mol
InChI Key: ITPWAQDXFKEHQU-UHFFFAOYSA-N
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Description

3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chloro, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole moiety to the pyrimidine core under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID
  • 1-METHYL-3-(TRIFLUOROMETHYL)-4-CHLOROMETHYL-5-DIFLUOROMETHOXY-1H-PYRAZOLE

Uniqueness

The uniqueness of 3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C22H24ClF3N6O2

Molecular Weight

496.9 g/mol

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H24ClF3N6O2/c1-11-15(12(2)31(3)29-11)10-27-21(33)19-18(23)20-28-16(13-5-7-14(34-4)8-6-13)9-17(22(24,25)26)32(20)30-19/h5-8,16-17,28H,9-10H2,1-4H3,(H,27,33)

InChI Key

ITPWAQDXFKEHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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